molecular formula C7H15N3O B124462 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) CAS No. 145839-67-4

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)

Cat. No. B124462
M. Wt: 157.21 g/mol
InChI Key: CYQIWAUGWJECEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI), also known as TBE, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. TBE is a colorless, odorless, and water-soluble compound that has a molecular weight of 189.26 g/mol. TBE is commonly used as a catalyst, ligand, and chiral auxiliary in various chemical reactions.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) as a chiral ligand involves the formation of a complex with a metal catalyst. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand coordinates with the metal catalyst, forming a chiral center that can catalyze the reaction in a stereoselective manner. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand can also interact with the substrate, stabilizing the transition state and enhancing the selectivity of the reaction.

Biochemical And Physiological Effects

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been reported to have low toxicity and is not expected to have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has several advantages as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is readily available, easy to handle, and has a high affinity for metal catalysts. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also highly effective in promoting stereoselective reactions. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has some limitations as a chiral ligand. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is sensitive to air and moisture, and its effectiveness can be affected by impurities in the reaction mixture. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be expensive, limiting its use in large-scale reactions.

Future Directions

There are several future directions for the use of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in scientific research. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be further optimized as a chiral ligand for specific reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be modified to improve its stability and effectiveness in complex reaction environments. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be used in the synthesis of new chiral compounds with potential biological activity. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be explored for its potential as a chiral resolving agent for complex mixtures.

Synthesis Methods

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with sodium azide and triethyl orthoformate in the presence of a catalytic amount of trifluoroacetic acid. The reaction takes place in dichloromethane at room temperature and yields 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in high purity.

Scientific Research Applications

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been extensively used in scientific research as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been shown to be an effective chiral auxiliary in various reactions such as aldol reactions, Michael additions, and Diels-Alder reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has also been used as a catalyst in the synthesis of chiral compounds such as amino acids, alcohols, and lactams. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also used as a chiral resolving agent for racemic mixtures.

properties

CAS RN

145839-67-4

Product Name

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol

InChI

InChI=1S/C7H15N3O/c1-7(2)9-5-8(3-4-11)6-10(7)9/h11H,3-6H2,1-2H3

InChI Key

CYQIWAUGWJECEZ-UHFFFAOYSA-N

SMILES

CC1(N2N1CN(C2)CCO)C

Canonical SMILES

CC1(N2N1CN(C2)CCO)C

synonyms

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)

Origin of Product

United States

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